3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and other interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl and methoxy groups could participate in hydrogen bonding, while the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-phenylpropanamide
- 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(methyl)phenyl]propanamide
Uniqueness
The presence of the trifluoromethyl group in 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds. This group can significantly affect the compound’s chemical properties, including its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C23H20F3NO6 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H20F3NO6/c1-12-9-18(29)21(22(31)33-12)16(13-3-8-19(32-2)17(28)10-13)11-20(30)27-15-6-4-14(5-7-15)23(24,25)26/h3-10,16,28-29H,11H2,1-2H3,(H,27,30) |
InChI Key |
VDLMMTSTLUULQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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